N-(1,3-benzodioxol-5-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
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Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H23NO6/c1-13-15(3)31-21-10-22-19(9-18(13)21)14(2)17(25(28)32-22)5-7-24(27)26-11-16-4-6-20-23(8-16)30-12-29-20/h4,6,8-10H,5,7,11-12H2,1-3H3,(H,26,27) |
InChI Key |
RQVQFDBFVGFBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC5=C(C=C4)OCO5)C)C |
Origin of Product |
United States |
Q & A
Q. How can researchers optimize the synthesis yield of this compound using statistical experimental design?
Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, a factorial design can reduce the number of trials while evaluating interactions between variables. Use response surface methodology (RSM) to model nonlinear relationships and predict maximum yield. This approach minimizes resource expenditure and enhances reproducibility .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) for functional group verification and connectivity analysis with LC-MS for molecular weight confirmation (e.g., ESI+ mode to detect [M+H]+ ions as in ). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical validation, as demonstrated in similar fused-ring systems .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
Methodological Answer: Use HPLC-UV/HRMS for purity assessment (e.g., gradient elution with MeOH/HCO₂H). Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by LC-MS to monitor degradation products. Statistical tools like ANOVA can identify significant stability differences across conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and regioselectivity in derivatization reactions?
Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Pair this with reaction path search algorithms (e.g., GRRM or AFIR) to model intermediates and transition states. Experimental validation via kinetic studies (e.g., monitoring by in-situ IR spectroscopy) ensures computational accuracy .
Q. How can contradictory bioactivity data across cell-based assays be resolved?
Methodological Answer: Conduct cross-platform validation using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Apply multivariate analysis (e.g., PCA or clustering) to identify confounding variables (e.g., solvent interference, cell line variability). Normalize data against positive/negative controls and validate with in silico docking studies to correlate bioactivity with structural motifs .
Q. What advanced spectroscopic methods elucidate the compound’s dynamic behavior in solution?
Methodological Answer: Use dynamic NMR (DNMR) to study conformational exchange processes (e.g., ring-flipping in the benzodioxole moiety). Time-resolved fluorescence spectroscopy can probe excited-state interactions, while solid-state NMR (under magic-angle spinning) reveals polymorphic variations. Integrate these with MD simulations to map solvation effects .
Methodological Resources for Data Analysis
- Statistical Tools : Utilize software like JMP or Minitab for DoE and RSM .
- Computational Platforms : Gaussian (DFT), COMSOL Multiphysics (reaction modeling), or AutoMeKin for reaction pathway exploration .
- Data Cross-Validation : Implement machine learning pipelines (Python/R) to reconcile experimental and computational datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
